

# N-acetyl Lenalidomide molecular weight and formula

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## Compound of Interest

Compound Name: *N-acetyl Lenalidomide*

Cat. No.: *B1145385*

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## N-acetyl Lenalidomide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-acetyl Lenalidomide**, a primary metabolite of the immunomodulatory drug Lenalidomide. This document outlines its core physicochemical properties, relevant experimental protocols for its synthesis and analysis, and the fundamental signaling pathways associated with its parent compound, Lenalidomide.

## Core Physicochemical Data

**N-acetyl Lenalidomide** is recognized as a metabolite and a synthetic impurity of Lenalidomide.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O <sub>4</sub>	[1][2][3][4]
Molecular Weight	301.3 g/mol	[1][2][3][4]
Formal Name	N-[2-(2,6-dioxo-3-piperidiny)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide	[1][3]
CAS Number	1421593-80-7	[1][3][5]
Appearance	Solid	[3]
Solubility	Soluble in Ethanol	[3]

## Experimental Protocols

While specific literature detailing the de novo synthesis of **N-acetyl Lenalidomide** is not readily available, its synthesis can be achieved through the N-acetylation of its parent compound, Lenalidomide. The following protocols provide a general methodology for this transformation and for the analysis of the resulting compound.

### Protocol 1: Synthesis of N-acetyl Lenalidomide via N-acetylation of Lenalidomide

This protocol is a general method for the N-acetylation of an aromatic amine using acetic anhydride and is adaptable for the conversion of Lenalidomide to **N-acetyl Lenalidomide**.

Materials:

- Lenalidomide (starting material)
- Acetic Anhydride
- Glacial Acetic Acid or Toluene (solvent)
- Ice-cold water
- Magnetic stir bar

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beaker
- Filtration apparatus (e.g., Büchner funnel)
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Lenalidomide (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
- Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux (typically between 80-120 °C).
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (Lenalidomide) is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into a beaker containing ice-cold water while stirring. This will cause the **N-acetyl Lenalidomide** product to precipitate.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent if necessary.

## Protocol 2: Analysis of N-acetyl Lenalidomide by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of Lenalidomide and its related substances, including **N-acetyl Lenalidomide**.[\[6\]](#)[\[7\]](#)[\[8\]](#)

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Kromasil C18 (150 x 4.6 mm, 5µm) or equivalent.[\[7\]](#)
- Mobile Phase: A mixture of pH 2.5 phosphate buffer and acetonitrile in a ratio of 90:10 (v/v).  
[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Detection Wavelength: 210 nm.[\[7\]](#)
- Injection Volume: 10 µL.[\[7\]](#)
- Column Temperature: 30°C.[\[7\]](#)

#### Procedure:

- Standard Preparation: Prepare a standard solution of **N-acetyl Lenalidomide** of a known concentration in the mobile phase.
- Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a suitable concentration.
- Injection: Inject the prepared standard and sample solutions into the HPLC system.
- Analysis: Record the chromatograms and determine the retention time and peak area for **N-acetyl Lenalidomide**. Quantification can be performed by comparing the peak area of the sample with that of the standard.

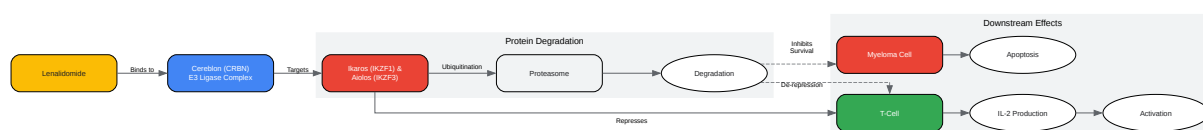
## Signaling Pathways

**N-acetyl Lenalidomide** is a metabolite of Lenalidomide. The therapeutic effects of Lenalidomide are primarily mediated through its interaction with the Cereblon (CRBN) E3

ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, which in turn modulates the immune system and exhibits anti-cancer properties.

## Lenalidomide's Core Mechanism of Action

Lenalidomide binds to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in immunomodulatory effects, including T-cell activation and anti-myeloma activity.

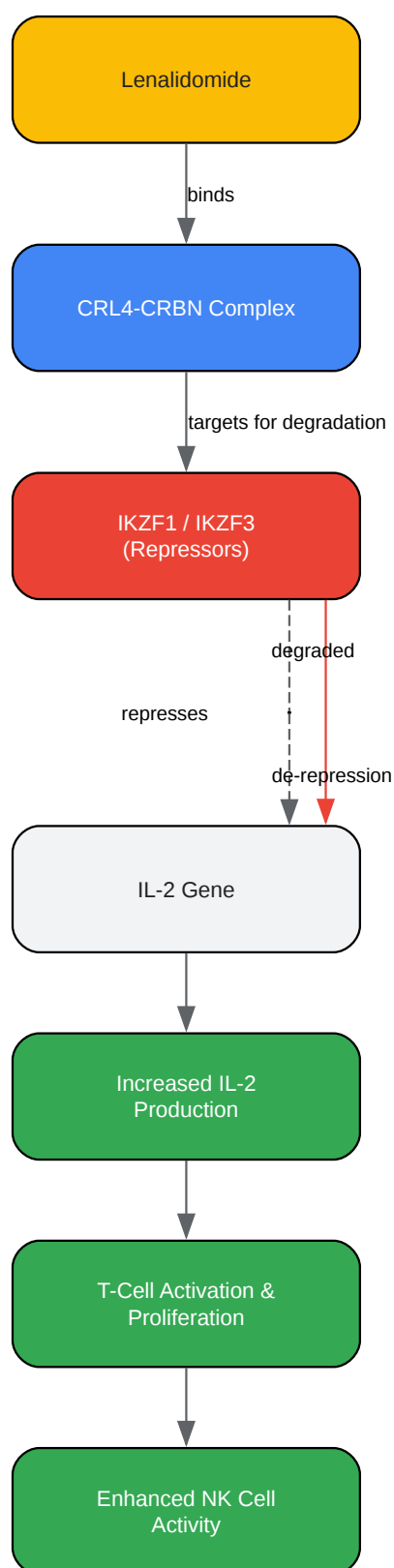


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Caption: Mechanism of Action of Lenalidomide.

## Immunomodulatory Effects via T-Cell Co-stimulation

The degradation of Ikaros and Aiolos in T-cells leads to an increase in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation. This enhanced T-cell activity contributes to the anti-tumor immune response.



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Caption: Immunomodulatory effects of Lenalidomide.

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